N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide
CAS No.: 724739-69-9
Cat. No.: VC6612504
Molecular Formula: C15H12N2O2S
Molecular Weight: 284.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 724739-69-9 |
|---|---|
| Molecular Formula | C15H12N2O2S |
| Molecular Weight | 284.33 |
| IUPAC Name | N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C15H12N2O2S/c1-10-16-13(9-20-10)11-4-2-5-12(8-11)17-15(18)14-6-3-7-19-14/h2-9H,1H3,(H,17,18) |
| Standard InChI Key | PQXZUZRSBZOYIS-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure features a central phenyl ring substituted at the 3-position with a 2-methyl-1,3-thiazol-4-yl group. A furan-2-carboxamide moiety is attached to the phenyl ring via an amide linkage. Key structural attributes include:
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Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, known for enhancing bioactivity.
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Furan carboxamide: A planar aromatic system contributing to π-π stacking interactions with biological targets .
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Methyl substituent: Introduces steric and electronic effects that modulate solubility and target binding .
The IUPAC name, N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide, reflects these structural components unambiguously .
Spectroscopic Identification
Advanced techniques confirm the compound’s structure:
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Nuclear Magnetic Resonance (NMR): and NMR spectra resolve proton environments and carbon frameworks, verifying the thiazole, phenyl, and furan groups.
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Mass Spectrometry (MS): High-resolution MS identifies the molecular ion peak at m/z 284.3, consistent with the molecular formula .
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Infrared (IR) Spectroscopy: Stretching frequencies at ~1,650 cm (amide C=O) and ~1,550 cm (thiazole C=N) validate functional groups.
Synthesis and Characterization
Conventional Synthesis Pathways
The compound is typically synthesized via multi-step reactions:
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Thiazole Formation: Condensation of 3-aminophenyl derivatives with 2-methylthiazole-4-carbaldehyde under acidic conditions.
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Amide Coupling: Reaction of the resulting amine with furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine) .
Table 1: Representative Synthesis Conditions
| Step | Reactants | Catalyst/Solvent | Yield (%) |
|---|---|---|---|
| 1 | 3-Aminophenyl derivative + 2-methylthiazole-4-carbaldehyde | HCl/EtOH | 65–70 |
| 2 | Intermediate + Furan-2-carbonyl chloride | Triethylamine/DCM | 80–85 |
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency, reducing synthesis time from hours to minutes while improving yields (e.g., 85–90% for amide coupling) . This method minimizes side reactions, as demonstrated in analogous thiazole-furan hybrids .
Physicochemical Properties
Computed and Experimental Data
Table 2: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 284.3 g/mol |
| XLogP3 (Lipophilicity) | 3.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 78.9 Ų |
The compound’s moderate lipophilicity (XLogP3 = 3.2) suggests favorable membrane permeability, a critical factor in drug design .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound’s thiazole moiety interacts with enzymatic active sites:
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